molecular formula C19H16N2O3 B3020517 2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione CAS No. 55747-66-5

2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B3020517
CAS No.: 55747-66-5
M. Wt: 320.348
InChI Key: YFCVRSLQAHYLRE-UHFFFAOYSA-N
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Description

2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety linked to an isoindoline-1,3-dione structure, making it a unique and interesting molecule for scientific research.

Mechanism of Action

Preparation Methods

The synthesis of 2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of 5-methoxyindole with an appropriate phthalic anhydride derivative. One common method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water at reflux conditions, using a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione include other indole derivatives such as:

What sets this compound apart is its unique combination of the indole and isoindoline-1,3-dione structures, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[2-(5-methoxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-13-6-7-17-16(10-13)12(11-20-17)8-9-21-18(22)14-4-2-3-5-15(14)19(21)23/h2-7,10-11,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCVRSLQAHYLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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